Methyl 4-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate
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Overview
Description
“Methyl 4-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate” is a complex organic compound. It contains a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have many pharmaceutical and industrial purposes .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to show significant antiviral properties. For instance, certain indole-based compounds have demonstrated inhibitory activity against influenza A and other viruses . Given the structural similarity, our compound may also be explored for its potential antiviral effects, possibly offering a new avenue for treating viral infections.
Anti-inflammatory and Analgesic Properties
Compounds with an indole moiety have been found to exhibit anti-inflammatory and analgesic activities . This suggests that “Methyl 4-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate” could be researched for its efficacy in reducing inflammation and pain, potentially leading to new treatments for chronic inflammatory diseases.
Anticancer Potential
Indole structures are part of many pharmacologically active compounds with anticancer properties . The triazole component is also known to bind with various enzymes and receptors, which can be crucial in cancer therapy . Research into this compound could uncover new mechanisms of action against cancer cells.
Antimicrobial Effects
The triazole ring is a common feature in many antimicrobial drugs due to its ability to interact with microbial enzymes . Studying our compound could contribute to the development of new antimicrobial agents, particularly against drug-resistant strains.
Antioxidant Effects
Indole derivatives are known for their antioxidant properties, which are important in protecting cells from oxidative stress . This compound could be investigated for its potential to mitigate oxidative damage, which is linked to various diseases, including neurodegenerative disorders.
Antidiabetic Activity
Some indole derivatives have shown promise in the treatment of diabetes by modulating blood sugar levels . The compound could be studied for its potential antidiabetic effects, offering a new approach to managing this chronic condition.
Antiepileptic Uses
Triazole-containing drugs have been used as antiepileptics . The compound’s research might reveal novel interactions with neuronal receptors, contributing to the development of new epilepsy treatments.
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in growth regulation . “Methyl 4-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate” could be explored for its effects on plant physiology, potentially leading to applications in agriculture.
Mechanism of Action
Target of Action
The primary target of Methyl 4-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate is DNA . The compound has been shown to intercalate DNA , which means it inserts itself between the base pairs in the DNA double helix. This can disrupt the normal functioning of the DNA molecule and interfere with processes such as replication and transcription.
Mode of Action
The compound interacts with its target, DNA, by intercalation . This interaction can cause changes in the DNA structure, potentially leading to the inhibition of DNA replication and transcription. This can result in the disruption of cellular processes and potentially lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
For example, it can inhibit the action of topoisomerases, enzymes that help to relieve strain in the DNA helix during replication and transcription . This can lead to DNA breakage and cell death.
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability
Result of Action
The result of the compound’s action is the potential inhibition of cell growth and proliferation, particularly in cancer cells . By intercalating DNA and disrupting normal cellular processes, the compound can lead to cell death .
properties
IUPAC Name |
methyl 4-[[2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-13(2)19-25-26-20-21(24-16-6-4-5-7-17(16)27(19)20)31-12-18(28)23-15-10-8-14(9-11-15)22(29)30-3/h4-11,13H,12H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBXBCVNJYJXKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate |
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